molecular formula C16H24N2O3 B11820623 tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate

tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate

Cat. No.: B11820623
M. Wt: 292.37 g/mol
InChI Key: BAPFWWAGELZULW-UHFFFAOYSA-N
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Description

tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate is an organic compound that features a tert-butyl group, a pyridine ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate typically involves the reaction of 6-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its carbamate group can form stable covalent bonds with active site residues, making it useful for enzyme inhibition studies.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used as inhibitors of specific enzymes involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate is unique due to the presence of both a pyridine ring and a carbamate group, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various research applications.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[5-(6-methylpyridin-3-yl)-5-oxopentyl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-12-8-9-13(11-18-12)14(19)7-5-6-10-17-15(20)21-16(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,17,20)

InChI Key

BAPFWWAGELZULW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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